![molecular formula C43H48N2O5S B12111449 4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a complex organic molecule. It contains multiple functional groups, including carboxylic acid, sulfonate, and quaternary ammonium groups. This compound is often used as a small molecule linker in bioconjugation and drug delivery applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis.
Introduction of the carboxypentyl group: This can be done via alkylation reactions.
Formation of the sulfonate group: This involves sulfonation reactions.
Final assembly: The various fragments are combined through condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as chromatography and crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to the formation of secondary amines.
Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the stability and specificity of drugs.
Industry: Applied in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of this compound involves its ability to act as a linker, facilitating the attachment of various molecules. The carboxylic acid and sulfonate groups provide reactive sites for conjugation, while the quaternary ammonium group enhances solubility and stability. The molecular targets and pathways involved depend on the specific application, such as targeting specific cells or tissues in drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
- 2,3,3-trimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Uniqueness
This compound is unique due to its combination of functional groups, which provide multiple reactive sites for conjugation. Its structure allows for versatile applications in bioconjugation and drug delivery, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C43H48N2O5S |
|---|---|
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50) |
Clé InChI |
OHNKERIUPMLSIL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


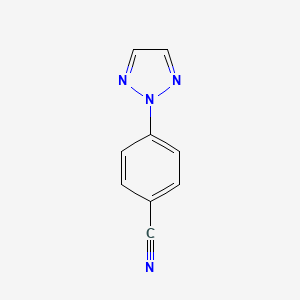
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
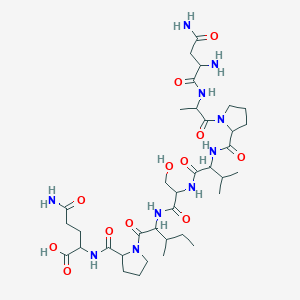
![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
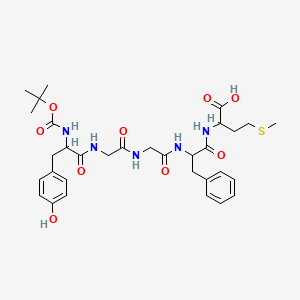

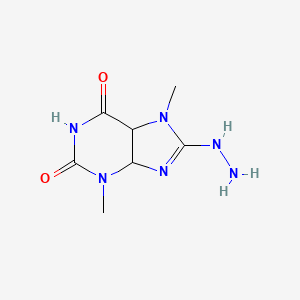
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
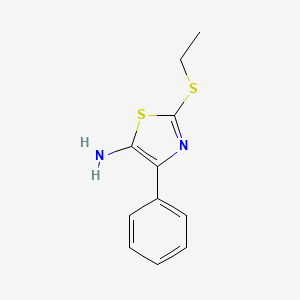
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
